molecular formula C8H10BrNO B15046047 5-Bromo-2-(methoxymethyl)-3-methylpyridine

5-Bromo-2-(methoxymethyl)-3-methylpyridine

Cat. No.: B15046047
M. Wt: 216.07 g/mol
InChI Key: GWJZCNDUZYLWOR-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxymethyl)-3-methylpyridine is a pyridine derivative featuring a bromine atom at the 5-position, a methoxymethyl group (-OCH2CH3) at the 2-position, and a methyl group (-CH3) at the 3-position. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile electronic and steric properties .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

5-bromo-2-(methoxymethyl)-3-methylpyridine

InChI

InChI=1S/C8H10BrNO/c1-6-3-7(9)4-10-8(6)5-11-2/h3-4H,5H2,1-2H3

InChI Key

GWJZCNDUZYLWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1COC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methoxymethyl)-3-methylpyridine typically involves the bromination of 2-(methoxymethyl)-3-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron powder. The reaction is usually performed under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methoxymethyl)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Products include 2-(methoxymethyl)-3-methylpyridine derivatives with various substituents at the 5th position.

    Oxidation Reactions: Products include 2-(formylmethyl)-3-methylpyridine or 2-(carboxymethyl)-3-methylpyridine.

    Reduction Reactions: Products include 2-(methoxymethyl)-3-methylpiperidine.

Scientific Research Applications

5-Bromo-2-(methoxymethyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methoxymethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Differences

  • Difluoromethyl (-CF2H): Electron-withdrawing fluorine atoms increase electronegativity, improving metabolic stability in agrochemicals . Methoxyethoxy (-OCH2CH2OCH3): Extends alkyl chain length, increasing lipophilicity and altering phase partitioning in biochemical systems .
  • Reactivity :

    • Bromine at the 5-position facilitates nucleophilic substitution (e.g., Suzuki coupling) .
    • Hydroxyl groups (e.g., in 5-Bromo-2-hydroxy-4-methylpyridine) may participate in hydrogen bonding or oxidation reactions .

Biological Activity

5-Bromo-2-(methoxymethyl)-3-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. Characterized by a bromine atom at the 5-position and a methoxymethyl group at the 2-position, this compound exhibits unique chemical properties that contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its antimicrobial effects, interaction with biological targets, and potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C_8H_10BrN_O
  • Molecular Weight : Approximately 202.05 g/mol
  • Structural Features :
    • Bromine atom at the 5-position
    • Methoxymethyl group at the 2-position
    • Methyl group at the 3-position

The presence of these substituents influences the compound's chemical reactivity, allowing it to participate in various nucleophilic substitution reactions and hydrolysis processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against:

  • Gram-positive bacteria : Such as Micrococcus luteus
  • Gram-negative bacteria : Including Pseudomonas aeruginosa and Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria are particularly noteworthy, with some studies reporting MIC values as low as 0.21μM0.21\,\mu M for certain derivatives of pyridine compounds .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interactions with key enzymes and receptors in microbial cells. Molecular docking studies have suggested that this compound can bind effectively to targets such as:

  • DNA gyrase
  • MurD enzyme

These interactions are critical for disrupting bacterial DNA replication and cell wall synthesis, leading to bactericidal effects .

Case Studies

  • Inhibition of Biofilm Formation :
    A study evaluated the ability of pyridine derivatives, including this compound, to inhibit biofilm formation in pathogenic strains. The results indicated moderate to high inhibition rates, suggesting potential applications in treating biofilm-associated infections .
  • Cytotoxicity Assessment :
    Cytotoxicity assays conducted on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that certain derivatives of this compound exhibited promising results in terms of cell viability and selective cytotoxicity against cancer cell lines .

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
5-Bromo-2-methoxypyridineBromine at the 5-position; methoxy at 2Used as a ligand for central nicotinic receptors
5-Bromo-2-methylpyridineMethyl group instead of methoxymethylExhibits different reactivity patterns
6-Bromo-2-methoxypyridineBromine at the 6-positionPotentially different pharmacological effects

This table illustrates how variations in substitution patterns can lead to distinct biological activities, emphasizing the importance of structural modifications in drug development.

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